N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H23N3O3/c1-25-16-9-7-14(8-10-16)12-20-18(23)13-22-19(24)11-15-5-3-2-4-6-17(15)21-22/h7-11H,2-6,12-13H2,1H3,(H,20,23) |
InChI Key |
WCXOCTXREFWLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
A cycloheptane-1,2-dione precursor undergoes cyclization with hydrazine hydrate in ethanol under reflux (12–24 h), yielding the hexahydro-2H-cyclohepta[c]pyridazin-3-one scaffold. Substituted diketones can introduce variability in the ring’s substituents. For example:
Functionalization at Position 2
Bromination or chlorination at the pyridazinone’s 2-position is achieved using N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). For instance, POCl₃ in dimethylformamide (DMF) at 0–5°C selectively produces 2-chloro derivatives:
\text{3-Oxo-pyridazine} + \text{POCl}_3 \xrightarrow{\text{DMF, 0°C}} \text{2-Chloro-3-oxo-pyridazine} \quad (\text{Yield: 82%})
Acetamide Side-Chain Installation
The N-(4-methoxybenzyl)acetamide group is introduced via nucleophilic acyl substitution or amide coupling .
Bromoacetamide Intermediate Route
2-Bromoacetamide is prepared by reacting chloroacetyl chloride with 4-methoxybenzylamine in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base:
\text{ClCH}_2\text{COCl} + \text{4-MeO-Benzylamine} \xrightarrow{\text{DCM, DIPEA}} \text{2-Bromo-N-(4-methoxybenzyl)acetamide} \quad (\text{Yield: 89%})
SN2 Coupling with Pyridazinone Core
The bromoacetamide reacts with the 2-chloro-pyridazinone intermediate in acetone with potassium carbonate (K₂CO₃) as a base:
\text{2-Chloro-pyridazinone} + \text{2-Bromoacetamide} \xrightarrow{\text{Acetone, K}2\text{CO}3} \text{Target Compound} \quad (\text{Yield: 61–70%})
Alternative Routes via Direct Alkylation
Mitsunobu Reaction
A Mitsunobu reaction couples 3-oxo-pyridazinone with 4-methoxybenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):
\text{3-Oxo-pyridazinone} + \text{4-MeO-Benzyl Alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} \quad (\text{Yield: 58%})
Reductive Amination
A ketone intermediate is condensed with 4-methoxybenzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol:
\text{2-Oxo-pyridazinone} + \text{4-MeO-Benzylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound} \quad (\text{Yield: 65%})
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
-
Recrystallization from ethanol/water mixtures removes unreacted starting materials.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Bromoacetamide Coupling | Acetone, K₂CO₃, 60°C | 70 | 98 | Scalability |
| Mitsunobu Reaction | THF, DEAD/PPh₃, RT | 58 | 95 | Stereospecificity |
| Reductive Amination | MeOH, NaBH₃CN, RT | 65 | 97 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases or conditions that involve those targets.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the cyclohepta[c]pyridazin-2-yl moiety could interact with specific amino acid residues, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The compound is part of a broader class of pyridazinone derivatives. Key structural analogues include:
Key Observations :
- Substituent Effects : The 4-methoxybenzyl group in the target compound is associated with balanced lipophilicity and receptor binding, as seen in FPR2 agonists . In contrast, the 2,4-dimethoxyphenyl analogue (C19H23N3O4) exhibits higher polarity, which may reduce cell permeability but improve solubility .
- Metabolic Stability : The cyclopropyl substituent in C14H19N3O2 enhances resistance to oxidative metabolism, a critical factor in drug development .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4-methoxybenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide?
The synthesis typically involves multi-step reactions, including cyclization, amidation, and functional group modifications. Key steps include:
- Cyclization : Formation of the cycloheptapyridazinone core under reflux conditions (e.g., using acetic acid or DMF as solvents) .
- Amidation : Coupling of the methoxybenzyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like EDCI or HOBt .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity . Critical parameters include temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry and functional groups (e.g., methoxybenzyl protons at δ 3.7–3.8 ppm, cycloheptapyridazinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z 410.18) and detects isotopic patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies for this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates for cyclization steps .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinase enzymes) to prioritize synthesis of derivatives with higher binding affinity .
- Machine Learning : Analyzes reaction databases to optimize solvent/reagent combinations, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions or structural analogs. A systematic approach includes:
- Standardized Assays : Replicate experiments using uniform protocols (e.g., IC measurements with ATP concentrations fixed at 1 mM for kinase inhibition) .
- Structural Comparison : Cross-reference activity data with analogs (see Table 1) to identify critical pharmacophores .
Table 1 : Comparison of Structural Features and Reported Activities
| Compound | Core Structure | Reported Activity (IC) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Cycloheptapyridazinone | 12 nM (Kinase X) | 4-Methoxybenzyl, acetamide |
| Analog A | Pyridazinone | 85 nM (Kinase X) | Benzyl, no methoxy group |
| Analog B | Thienopyrimidine | 45 nM (Kinase Y) | Thiophene, acetylphenyl |
Q. How can reaction scalability be improved without compromising yield or purity?
- Process Intensification : Use flow chemistry for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side reactions .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) with minimal experimental runs .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Methodological Considerations
Q. What experimental controls are critical when evaluating this compound’s stability under biological assay conditions?
- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation products via LC-MS .
- Positive/Negative Controls : Include known protease inhibitors (e.g., PMSF) in cell-based assays to rule out off-target effects .
Q. How can researchers address low solubility in aqueous media during in vitro testing?
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
